Pyrithiamine hydrobromide

Description

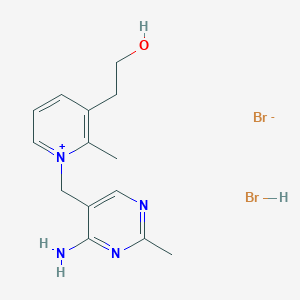

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-[1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium-3-yl]ethanol;bromide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N4O.2BrH/c1-10-12(5-7-19)4-3-6-18(10)9-13-8-16-11(2)17-14(13)15;;/h3-4,6,8,19H,5,7,9H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVBWVASDWGFNH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO.Br.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Br2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968058 | |

| Record name | Pyrithiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534-64-5 | |

| Record name | Pyridinium, 1-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-hydroxyethyl)-2-methyl-, bromide, hydrobromide (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrithiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrithiamin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrithiamin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrithiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-ammonio-2-methylpyrimidin-5-yl)-3-(2-hydroxyethyl)-2-methylpyridinium dibromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRITHIAMINE BROMIDE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JB3029BJ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Pyrithiamine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrithiamine, a synthetic pyridine analog of thiamine (Vitamin B1), functions as a potent antagonist of thiamine metabolism. Its hydrobromide salt is frequently utilized in research to induce thiamine deficiency in experimental models, thereby providing critical insights into the roles of thiamine in cellular and systemic physiology. The primary mechanism of action of pyrithiamine hinges on its competitive inhibition of thiamine pyrophosphokinase (TPK), the enzyme responsible for synthesizing the biologically active coenzyme, thiamine pyrophosphate (TPP). This inhibition leads to a cascade of downstream effects, disrupting the function of TPP-dependent enzymes crucial for carbohydrate and amino acid metabolism. In certain microorganisms, the phosphorylated form of pyrithiamine also targets TPP riboswitches, further disrupting thiamine homeostasis. This guide provides a detailed examination of the molecular mechanisms, quantitative kinetics, and experimental methodologies used to elucidate the action of pyrithiamine hydrobromide.

Introduction

Thiamine pyrophosphate (TPP) is an indispensable coenzyme for a suite of enzymes involved in central metabolic pathways, including the pyruvate dehydrogenase complex (PDHC), α-ketoglutarate dehydrogenase complex (α-KGDH), and transketolase.[1][2] Consequently, thiamine deficiency manifests in a range of pathologies, most notably neurological and cardiovascular disorders such as Wernicke-Korsakoff syndrome and beriberi. This compound serves as a valuable pharmacological tool to probe the biochemical underpinnings of these conditions by inducing a controlled state of thiamine deficiency.[3] Its structural similarity to thiamine allows it to act as a competitive inhibitor, primarily targeting the initial step of thiamine activation.

Core Mechanism of Action: Competitive Inhibition of Thiamine Pyrophosphokinase

The central tenet of pyrithiamine's mechanism of action is its role as a competitive substrate for thiamine pyrophosphokinase (TPK). TPK catalyzes the transfer of a pyrophosphate group from ATP to thiamine, yielding TPP.[3] Pyrithiamine competes with thiamine for the active site of TPK.

Once bound, pyrithiamine itself is a substrate for TPK, leading to the formation of pyrithiamine pyrophosphate (PTPP).[3] The production of PTPP occurs at a significant rate, approximately 80% of the rate of TPP formation from thiamine. The formation of this non-functional analog and the competitive inhibition of TPP synthesis are the foundational events in pyrithiamine's biological activity.

Downstream Consequences: Inhibition of TPP-Dependent Enzymes

The accumulation of PTPP and the concurrent depletion of TPP have profound effects on cellular metabolism. PTPP can act as an inhibitor of TPP-dependent enzymes. For instance, PTPP inhibits the pyruvate dehydrogenase complex (PDHC), a critical enzyme linking glycolysis to the citric acid cycle. This disruption in carbohydrate metabolism is a key factor in the pathophysiology of thiamine deficiency.

Antimicrobial Mechanism: Targeting TPP Riboswitches

In many bacteria and fungi, the expression of genes involved in thiamine biosynthesis and transport is regulated by TPP riboswitches. These are structured non-coding RNA elements in the 5' untranslated region of messenger RNAs that bind directly to TPP, modulating gene expression. Pyrithiamine pyrophosphate (PTPP) has been shown to bind to TPP riboswitches, mimicking the effect of TPP and leading to the repression of genes required for thiamine metabolism.[4] This represents a distinct antimicrobial mechanism of action for pyrithiamine.

Quantitative Data

The inhibitory effects of pyrithiamine and its pyrophosphate derivative have been quantified for several enzymes. The following table summarizes key kinetic parameters.

| Enzyme | Organism/Tissue | Ligand | Parameter | Value | Reference(s) |

| Thiamine Pyrophosphokinase (TPK) | Paracoccus denitrificans | Pyrithiamine | Kᵢ (competitive) | 19 µM | |

| Thiamine Pyrophosphokinase (TPK) | Not Specified | Pyrithiamine | Kᵢ | 2-3 µM | |

| Pyruvate Dehydrogenase Complex (PDHC) | Pig Heart | Thiamine Pyrophosphate | Kₘ | 0.76 µM | [5] |

| Pyruvate Dehydrogenase Complex (PDHC) | HeLa Cells | Thiamine Pyrophosphate | Kₘ | 0.06 µM | [6][7] |

| Pyruvate Dehydrogenase Complex (PDHC) | HeLa Cells | Oxythiamine Pyrophosphate | Kᵢ (competitive) | 0.025 µM | [6][7] |

| Pyruvate Dehydrogenase Complex (PDHC) | HeLa Cells | 3-Deazathiamine Pyrophosphate | Kᵢ (competitive) | 0.0026 µM | [6][7] |

| Thiamine Pyrophosphokinase (TPK) | Human | ATP | Kₘ | 5 mM | [8] |

| Thiamine Pyrophosphokinase (TPK) | Human | UTP | Kₘ | 0.33 mM | [8] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of pyrithiamine and the experimental workflow used to determine it.

References

- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. Thiamin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. Pyrithiamine as a substrate for thiamine pyrophosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiamine pyrophosphate riboswitches are targets for the antimicrobial compound pyrithiamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of heart muscle pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

Pyrithiamine hydrobromide as a thiamine antagonist.

An In-depth Technical Guide on Pyrithiamine Hydrobromide as a Thiamine Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic pyridine analog of thiamine (Vitamin B1) and a potent thiamine antagonist.[1][2] Its structural similarity to thiamine allows it to competitively inhibit the transport and phosphorylation of thiamine, making it an invaluable tool for inducing thiamine deficiency (TD) in experimental models.[3] The use of pyrithiamine in conjunction with a thiamine-deficient diet in animal models successfully mimics the neurological and pathological spectrum of Wernicke-Korsakoff Syndrome (WKS), a condition resulting from severe thiamine deficiency.[3][4] This technical guide provides a detailed overview of its mechanism of action, quantitative inhibitory data, established experimental protocols, and the cellular pathways affected by its activity.

Chemical Properties and Structure

This compound is the hydrobromide salt form of pyrithiamine.

-

Chemical Name: 1-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-hydroxyethyl)-2-methyl-pyridinium, bromide, monohydrobromide[1]

-

Synonyms: Neopyrithiamine, Heterovitamin B1[5]

-

Molecular Formula: C₁₄H₁₉N₄O · HBr · Br (or C₁₄H₁₈N₄O · 2HBr)[1]

Mechanism of Action

Pyrithiamine exerts its antagonist effects through a multi-pronged attack on thiamine metabolism, primarily by preventing the synthesis and function of thiamine pyrophosphate (TPP), the biologically active coenzyme form of thiamine.[3]

-

Competition for Thiamine Transporters: Pyrithiamine competes with thiamine for transport across cellular membranes and the blood-brain barrier, limiting the intracellular availability of thiamine.[3][4][7]

-

Inhibition of Thiamine Pyrophosphokinase (TPK): Pyrithiamine acts as a potent competitive inhibitor and substrate for thiamine pyrophosphokinase (TPK), the enzyme responsible for converting thiamine to TPP.[3][7][8]

-

Formation of an Inactive Coenzyme Analog: TPK phosphorylates pyrithiamine to form pyrithiamine pyrophosphate (PTPP).[3][9] PTPP is an inactive analog that cannot substitute for TPP as a coenzyme for critical metabolic enzymes.[3]

-

Disruption of TPP-Dependent Enzymes: The resulting deficit in TPP impairs the function of key enzymes crucial for energy metabolism, including the pyruvate dehydrogenase complex (PDH), α-ketoglutarate dehydrogenase complex (α-KGDH), and transketolase.[3][10]

This cascade of inhibition leads to impaired carbohydrate metabolism, mitochondrial dysfunction, oxidative stress, and ultimately, selective neuronal cell death.[3][11]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the inhibitory activity of pyrithiamine.

| Parameter | Value | System/Organism | Comments |

| Ki (Inhibition Constant) | 2–3 µM | Thiamine Pyrophosphokinase | Pyrithiamine is a potent inhibitor of the enzyme that synthesizes the active form of thiamine.[7] |

| Effective In Vivo Dose | 0.25 - 0.5 mg/kg/day (i.p.) | Rat / Mouse | Combined with a thiamine-deficient diet to induce Wernicke-Korsakoff Syndrome model.[4][11][12] |

| Effective In Vitro Dose | 10 - 100 µM | Rat Pheochromocytoma (PC-12) Cells | Induces apoptosis in neuronally differentiated cells after 72 hours.[3] |

| Effective In Vitro Dose | 10 µM | Primary Mouse Astrocytes | Induces thiamine deficiency and activates HIF-1α signaling over 4-14 days.[8] |

Experimental Protocols

Protocol for Inducing Thiamine Deficiency in an Animal Model (Rat)

This protocol is widely used to model Wernicke-Korsakoff Syndrome.[4]

Materials:

-

Male Wistar rats (or other appropriate strain)

-

Thiamine-deficient rodent chow

-

This compound (Sigma-Aldrich, Cat. No. P0256 or equivalent)

-

Sterile saline solution (0.9% NaCl)

-

Thiamine hydrochloride solution (for rescue)

-

Standard animal housing and care facilities

Procedure:

-

Acclimatization: House animals under standard conditions with access to a standard diet and water for one week to acclimatize.

-

Induction Phase:

-

Switch all experimental animals to a thiamine-deficient diet, provided ad libitum.

-

Divide animals into a control (pair-fed) group and a treatment group.

-

Treatment Group: Administer daily intraperitoneal (i.p.) injections of this compound at a dose of 0.25 mg/kg.[4]

-

Control Group: Administer daily i.p. injections of sterile saline. Provide this group with the same amount of food consumed by their paired counterparts in the treatment group on the previous day, supplemented with thiamine.

-

-

Monitoring: Monitor animals daily for body weight, food intake, and the onset of neurological symptoms. Symptoms typically appear after 10-13 days and include ataxia, loss of righting reflex, and seizures.[4]

-

Rehabilitation (Optional): Once severe neurological signs are apparent, pyrithiamine injections are stopped. Animals can be rescued by administering two i.p. injections of thiamine (100 mg/kg) 8 hours apart and switching back to a standard, thiamine-replete diet.[4] This allows for the study of both acute damage and long-term cognitive impairments after recovery.

-

Analysis: Tissues are collected at the desired endpoint for histological, biochemical, or molecular analysis.

Protocol for Inducing Thiamine Deficiency in Cell Culture (Neuronal Cells)

This protocol describes the induction of apoptosis in a neuronal cell line.[3]

Materials:

-

Rat pheochromocytoma (PC-12) cells or other neuronal cell line

-

Culture medium (e.g., RPMI 1640)

-

Thiamine-free culture medium

-

Fetal bovine serum (FBS) and horse serum (HS)

-

Nerve Growth Factor (NGF)

-

This compound stock solution (e.g., 10 mM in sterile water)

-

Standard cell culture plates and equipment

Procedure:

-

Neuronal Differentiation: Plate PC-12 cells and differentiate them into a neuronal phenotype by treating with NGF (e.g., 50 ng/mL) in a low-serum medium for several days.

-

Induction of Thiamine Deficiency:

-

Remove the differentiation medium.

-

Wash cells gently with phosphate-buffered saline (PBS).

-

Replace with thiamine-free medium containing a reduced serum concentration.

-

Add this compound to the desired final concentration (e.g., 10 µM, 100 µM, or 1000 µM).[3]

-

Culture the cells for 48, 72, or 96 hours.

-

-

Assessment of Cell Death:

Visualizations: Mechanisms and Workflows

Diagram: Pyrithiamine's Antagonistic Mechanism

Caption: Pyrithiamine competitively inhibits thiamine transport and phosphorylation.

Diagram: In Vivo Experimental Workflow

Caption: A typical experimental workflow for inducing thiamine deficiency in rodents.

Diagram: Key Downstream Signaling Pathway

Caption: Thiamine deficiency activates HIF-1α and caspase-3 to induce apoptosis.[3][8]

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. Thiamine deficiency caused by thiamine antagonists triggers upregulation of apoptosis inducing factor gene expression and leads to caspase 3-mediated apoptosis in neuronally differentiated rat PC-12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocatechuic Acid Prevents Some of the Memory-Related Behavioural and Neurotransmitter Changes in a Pyrithiamine-Induced Thiamine Deficiency Model of Wernicke–Korsakoff Syndrome in Rats [mdpi.com]

- 5. Pyrithiamine bromide hydrobromide | C14H20Br2N4O | CID 10802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. Pyrithiamine as a substrate for thiamine pyrophosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of pyrithiamine treatment and subsequent thiamine rehabilitation on regional cerebral amino acids and thiamine-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiamine deficiency induces oxidative stress and exacerbates the plaque pathology in Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Use of the Pyrithiamine-Induced Thiamine Deficient Animal Model of Korsakoff’s Syndrome for Exploratory Research Activities in Undergraduate Physiological Psychology - PMC [pmc.ncbi.nlm.nih.gov]

Biological effects of Pyrithiamine hydrobromide on the nervous system.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrithiamine hydrobromide, a synthetic analog of thiamine (Vitamin B1), serves as a potent antagonist to thiamine's metabolic functions, primarily by inhibiting the synthesis of thiamine pyrophosphate (TPP), the active coenzyme form of thiamine. This inhibition leads to a cascade of neurological consequences, making pyrithiamine-induced thiamine deficiency (PTD) a valuable experimental model for studying the neuropathological and biochemical underpinnings of thiamine deficiency disorders in humans, such as Wernicke-Korsakoff Syndrome (WKS). This technical guide provides an in-depth analysis of the biological effects of this compound on the nervous system, detailing its mechanism of action, resultant neuropathologies, and the experimental protocols used to investigate these effects. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Mechanism of Action

Pyrithiamine's primary neurotoxic effect stems from its ability to induce a state of profound thiamine deficiency within the central nervous system (CNS). It achieves this through a dual mechanism:

-

Inhibition of Thiamine Pyrophosphokinase (TPK): Pyrithiamine acts as a substrate for TPK, the enzyme responsible for converting thiamine into its active form, thiamine pyrophosphate (TPP).[1] The phosphorylation of pyrithiamine to pyrithiamine pyrophosphate competitively inhibits the normal phosphorylation of thiamine, leading to a critical depletion of TPP.[1]

-

Transport Inhibition: Pyrithiamine competes with thiamine for transport across the blood-brain barrier, further limiting the availability of thiamine to the brain.

The resulting TPP deficiency cripples the activity of several key enzymes that are crucial for cerebral energy metabolism and neurotransmitter synthesis.

Key Affected Enzyme Systems and Pathways

The depletion of TPP by pyrithiamine directly impacts the function of TPP-dependent enzymes, leading to widespread metabolic and cellular dysfunction in the nervous system.

Inhibition of α-Ketoglutarate Dehydrogenase (α-KGDH)

α-KGDH is a rate-limiting enzyme in the Krebs cycle, responsible for the conversion of α-ketoglutarate to succinyl-CoA. Its inhibition by TPP deficiency leads to:

-

Impaired Cerebral Energy Metabolism: Reduced ATP production, leading to cellular energy failure.

-

Increased Oxidative Stress: Disruption of the electron transport chain and increased production of reactive oxygen species (ROS).

-

Glutamate and Aspartate Depletion: As α-ketoglutarate is a precursor for the synthesis of the neurotransmitter glutamate, its accumulation and the overall metabolic disruption lead to reduced levels of glutamate and aspartate in several brain regions.[2]

Impact on other TPP-Dependent Enzymes

-

Pyruvate Dehydrogenase Complex (PDHC): While some studies suggest PDHC activity is less affected than α-KGDH in pyrithiamine-induced thiamine deficiency, its impairment can contribute to the accumulation of lactate and pyruvate, further exacerbating cellular acidosis.[2]

-

Transketolase: This enzyme of the pentose phosphate pathway is crucial for NADPH production (for reductive biosynthesis and antioxidant defense) and the synthesis of nucleotide precursors. Its reduced activity contributes to impaired cellular repair and increased vulnerability to oxidative stress.

Neuropathological and Behavioral Consequences

The biochemical disruptions initiated by pyrithiamine manifest in a range of neuropathological and behavioral deficits, closely mimicking those seen in human thiamine deficiency disorders.

Selective Neuronal Loss

Pyrithiamine-induced thiamine deficiency results in selective, bilateral neuronal necrosis in specific brain regions that are highly dependent on oxidative metabolism. These vulnerable areas include:

-

Thalamus (particularly the medial dorsal and anterior nuclei)

-

Mammillary bodies

-

Inferior colliculus

-

Cerebellum[3]

This pattern of neuronal loss is a hallmark of Wernicke's encephalopathy.[3]

Blood-Brain Barrier Breakdown and Neuroinflammation

Pyrithiamine treatment leads to a breakdown of the blood-brain barrier (BBB), contributing to vasogenic edema and the infiltration of peripheral immune cells.[4] This is accompanied by a robust neuroinflammatory response characterized by:

-

Microglial Activation: Microglia, the resident immune cells of the CNS, become activated and proliferate in response to neuronal damage.[4]

-

Astrocyte Reactivity: Astrocytes also become reactive, a process known as astrogliosis.

-

Cytokine Production: Activated microglia and astrocytes release a variety of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which exacerbate neuronal injury.[5][6]

Neurotransmitter System Dysregulation

Pyrithiamine-induced thiamine deficiency causes significant alterations in several neurotransmitter systems:

-

Glutamatergic System: As mentioned, there is a significant reduction in glutamate levels in vulnerable brain regions.[2][7] This can lead to an initial phase of excitotoxicity due to impaired glutamate uptake and subsequent neuronal death.

-

GABAergic System: Reductions in GABA levels have also been observed, contributing to an imbalance between excitatory and inhibitory neurotransmission.[7]

-

Serotonergic System: Decreased densities of serotonin-immunoreactive fibers are found in various brain regions, suggesting a disruption of the serotonergic system.[8]

-

Cholinergic System: A loss of cholinergic neurons in the medial septum and diagonal band of Broca has been reported, leading to cholinergic dysfunction in the hippocampus and contributing to memory impairments.[3]

Cognitive and Behavioral Deficits

The neuropathological changes translate into a range of cognitive and behavioral impairments, including:

-

Learning and Memory Deficits: Particularly in tasks dependent on spatial memory.

-

Ataxia and Motor Deficits: Due to cerebellar damage.

-

Seizures: In severe cases of acute thiamine deficiency.

Quantitative Data

The following tables summarize the quantitative effects of this compound on various neurological parameters as reported in the scientific literature.

Table 1: Effects of Pyrithiamine-Induced Thiamine Deficiency on Brain Amino Acid Levels in Rats

| Brain Region | Amino Acid | Percent Change from Control | Reference |

| Pons | Aspartate | -89% | [2] |

| Thalamus | Aspartate | -83% | [2] |

| Cerebellum | Aspartate | -53% | [2] |

| Cerebral Cortex | Aspartate | -33% | [2] |

| Thalamus | Glutamate | Moderate Reduction | [2] |

| Pons | Glutamate | Moderate Reduction | [2] |

| Midbrain-Thalamus | GABA | Significant Reduction | [7] |

| Midbrain-Thalamus | Glutamate | Significant Reduction | [7] |

Table 2: Effects of Pyrithiamine-Induced Thiamine Deficiency on Thiamine-Dependent Enzyme Activity

| Enzyme | Brain Region | Percent Change from Control | Reference |

| α-Ketoglutarate Dehydrogenase | Thalamus | Significantly Decreased | [2] |

| α-Ketoglutarate Dehydrogenase | Pons | Significantly Decreased | [2] |

| α-Ketoglutarate Dehydrogenase | Cerebellum | Significantly Decreased | [2] |

| α-Ketoglutarate Dehydrogenase | Cerebral Cortex | Significantly Decreased | [2] |

| Pyruvate Dehydrogenase Complex | All Regions | Unchanged | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of pyrithiamine's effects on the nervous system.

Induction of Pyrithiamine-Induced Thiamine Deficiency (PTD) in Rats

Objective: To create an animal model of Wernicke-Korsakoff Syndrome.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Thiamine-deficient diet

-

This compound solution (0.25 mg/mL in sterile saline)

-

Sterile syringes and needles for intraperitoneal injection

Procedure:

-

House rats individually and provide ad libitum access to a thiamine-deficient diet and water.

-

Administer daily intraperitoneal injections of this compound at a dose of 0.25 mg/kg body weight.

-

Monitor the animals daily for weight loss and the onset of neurological symptoms (e.g., ataxia, loss of righting reflex, opisthotonos).

-

The acute stage of thiamine deficiency typically develops within 11-14 days.

-

For recovery studies, upon the appearance of severe neurological signs, administer thiamine hydrochloride (50-100 mg/kg, i.p.) and switch to a standard laboratory diet.

Measurement of α-Ketoglutarate Dehydrogenase (α-KGDH) Activity

Objective: To quantify the activity of a key TPP-dependent enzyme in brain tissue.

Materials:

-

Brain tissue homogenates

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

α-Ketoglutarate

-

Coenzyme A (CoA)

-

NAD+

-

Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare brain tissue homogenates in ice-cold assay buffer.

-

Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

In a microplate or cuvette, combine the assay buffer, CoA, and NAD+.

-

Add the brain tissue supernatant to the reaction mixture.

-

Initiate the reaction by adding α-ketoglutarate.

-

Immediately measure the rate of NADH production by monitoring the increase in absorbance at 340 nm over time.

-

Calculate the specific activity of α-KGDH and express it as nmol/min/mg of protein.

Assessment of Blood-Brain Barrier (BBB) Permeability using Evans Blue Dye

Objective: To evaluate the integrity of the BBB.

Materials:

-

Evans Blue dye solution (2% w/v in sterile saline)

-

Anesthetized rats

-

Perfusion buffer (e.g., phosphate-buffered saline, PBS)

-

Formamide or trichloroacetic acid for dye extraction

-

Spectrophotometer or fluorometer

Procedure:

-

Inject Evans Blue dye intravenously into the tail vein of the anesthetized rat (e.g., 4 mL/kg).

-

Allow the dye to circulate for a defined period (e.g., 60 minutes).

-

Perform transcardial perfusion with PBS to remove the dye from the cerebral vasculature.

-

Dissect the brain and specific regions of interest.

-

Homogenize the brain tissue in formamide or precipitate proteins with trichloroacetic acid to extract the extravasated Evans Blue dye.

-

Centrifuge the samples and collect the supernatant.

-

Measure the absorbance or fluorescence of the supernatant at the appropriate wavelength (absorbance ~620 nm, fluorescence excitation ~620 nm, emission ~680 nm).

-

Quantify the amount of Evans Blue dye in the brain tissue by comparing it to a standard curve.

Analysis of Neurotransmitters by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the levels of amino acid and monoamine neurotransmitters in brain tissue.

Materials:

-

Brain tissue samples

-

Homogenization buffer (e.g., perchloric acid)

-

HPLC system with an appropriate column (e.g., C18 reverse-phase) and detector (e.g., electrochemical or fluorescence detector)

-

Mobile phase specific for the neurotransmitters of interest

-

Neurotransmitter standards

Procedure:

-

Dissect and rapidly freeze brain regions of interest.

-

Homogenize the tissue in an ice-cold acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the neurotransmitters.

-

Centrifuge the homogenate and filter the supernatant.

-

Inject a known volume of the supernatant into the HPLC system.

-

Separate the neurotransmitters based on their retention times on the column using a specific mobile phase gradient.

-

Detect and quantify the neurotransmitters using an electrochemical or fluorescence detector.

-

Calculate the concentration of each neurotransmitter by comparing the peak areas to those of known standards.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of this compound Action.

Caption: Pyrithiamine-Induced Neuroinflammation Cascade.

References

- 1. Pyrithiamine as a substrate for thiamine pyrophosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of pyrithiamine treatment and subsequent thiamine rehabilitation on regional cerebral amino acids and thiamine-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiamine Deficiency Induced Neurochemical, Neuroanatomical, and Neuropsychological Alterations: A Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brain endothelial dysfunction following pyrithiamine induced thiamine deficiency in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroinflammation in neurodegenerative disorders: Activation of microglia by microbial infection [aimspress.com]

- 6. researchednutritionals.com [researchednutritionals.com]

- 7. Long-lasting changes in regional brain amino acids and monoamines in recovered pyrithiamine treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Changes in serotonergic neurons in the brain of pyrithiamine-induced acute thiamine-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Pyrithiamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrithiamine, a synthetic pyridine analog of thiamine (Vitamin B1), stands as a pivotal tool in biochemical and neurological research. Its potent antagonism of thiamine metabolism allows for the induction of thiamine deficiency states, providing a valuable model for studying the roles of this essential vitamin and the pathophysiology of related disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological mechanism of pyrithiamine hydrobromide. It includes detailed experimental protocols, quantitative data on its biological activity, and visualizations of its synthesis and mechanism of action to support researchers in its application.

Introduction

The discovery of vitamins and the subsequent identification of their roles in metabolic processes marked a significant milestone in biochemistry and medicine. Thiamine (Vitamin B1) was one of the first vitamins to be discovered and is crucial for carbohydrate metabolism and nerve function. The development of antivitamins, or competitive inhibitors of vitamins, provided researchers with powerful tools to probe the specific functions of these essential nutrients. Pyrithiamine is one such antivitamin, a structural analog of thiamine that effectively inhibits its biological activity.

This guide delves into the core aspects of this compound, from its initial synthesis to its molecular mechanism of action and its application in research.

Discovery and First Synthesis

Pyrithiamine was first synthesized by Tracy and Elderfield in 1941.[1] Their method involved the quaternization of 3-(2-hydroxyethyl)-2-methylpyridine with 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide.[1][2] This synthesis produced a substance capable of eliciting typical signs of thiamine deficiency in animals, demonstrating its antagonistic properties.[2] Later work by Wilson and Harris improved upon the original procedure.[1]

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 1-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-hydroxyethyl)-2-methyl-pyridinium, bromide, monohydrobromide | [] |

| Synonyms | Neopyrithiamine, Pyrithiamine bromide hydrobromide | [] |

| CAS Number | 534-64-5 | [] |

| Molecular Formula | C₁₄H₂₀Br₂N₄O | |

| Molecular Weight | 420.14 g/mol | |

| Appearance | White to off-white crystalline powder | [] |

| Melting Point | 205-207 °C (decomposes) | [] |

| Solubility | Soluble in water | [1] |

| Purity | Typically ≥95% | [] |

Synthesis of this compound

The synthesis of this compound involves the reaction of a pyrimidine moiety with a pyridine moiety.

Experimental Protocol: Synthesis of this compound

This protocol is based on the principles described in the original synthesis and subsequent improvements.

Materials:

-

2-methyl-5-bromomethyl-6-aminopyrimidine dihydrobromide

-

2-methyl-3-(β-hydroxyethyl)-pyridine

-

Acetonitrile (anhydrous)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-methyl-3-(β-hydroxyethyl)-pyridine (6 equivalents) in anhydrous acetonitrile.

-

Cool the solution to approximately 5°C in an ice bath.

-

Slowly add 2-methyl-5-bromomethyl-6-aminopyrimidine dihydrobromide (1 equivalent) to the cooled solution with continuous stirring.

-

Maintain the reaction mixture at a temperature below 27°C, preferably around 5°C, and stir under a nitrogen atmosphere for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, a precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white to off-white crystalline solid under vacuum to yield this compound.

Purification:

-

The crude product can be recrystallized from a suitable solvent system, such as ethanol/ether, to achieve higher purity.

Characterization:

-

Melting Point: Determine the melting point of the purified product. It is expected to decompose in the range of 205-207°C.[]

-

Elemental Analysis: Perform elemental analysis to confirm the empirical formula (C₁₄H₂₀Br₂N₄O).

Mechanism of Action

Pyrithiamine exerts its biological effects primarily by acting as a competitive inhibitor of thiamine. Its structural similarity to thiamine allows it to interact with enzymes that normally bind to thiamine or its phosphorylated derivatives.

The primary target of pyrithiamine is thiamine pyrophosphokinase (TPK) , the enzyme responsible for converting thiamine into its biologically active form, thiamine pyrophosphate (TPP). Pyrithiamine acts as a substrate for TPK, leading to the formation of pyrithiamine pyrophosphate (PTPP). This process inhibits the synthesis of TPP.

The resulting deficiency in TPP has profound effects on cellular metabolism, as TPP is an essential coenzyme for several key enzymes, including:

-

Pyruvate dehydrogenase (PDH): A critical enzyme linking glycolysis to the citric acid cycle.

-

α-Ketoglutarate dehydrogenase (α-KGDH): A key enzyme in the citric acid cycle.

-

Transketolase (TK): An important enzyme in the pentose phosphate pathway.

Inhibition of these enzymes disrupts cellular energy metabolism, leading to a range of downstream effects, including neuronal cell death through apoptosis.

Apoptosis Signaling Pathway

Pyrithiamine-induced thiamine deficiency triggers a mitochondria-dependent apoptotic pathway. This involves the upregulation of apoptosis-inducing factor (AIF) and the activation of caspase-3, a key executioner caspase.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of pyrithiamine.

Table 1: Inhibition of Thiamine Pyrophosphokinase

| Compound | Inhibition Constant (Ki) |

| Pyrithiamine | 2–3 μM |

| Oxythiamine | 4.2 mM |

| Amprolium | 180 μM |

Table 2: Antimicrobial and In Vivo Effects

| Effect | Organism/Model | Ratio/Concentration | Reference |

| Inhibition of microbial growth | Bacteria and fungi | Pyrithiamine:Thiamine ratio of 10:1 | [4] |

| Induction of thiamine deficiency symptoms | Mice | Dietary ratio of 3:1 (Pyrithiamine:Thiamine) | [4] |

Table 3: Effects of Pyrithiamine-Induced Thiamine Deficiency on Rat Brain Amino Acids

| Brain Region | Amino Acid | Percent Reduction |

| Pons | Aspartate | 89% |

| Thalamus | Aspartate | 83% |

| Cerebellum | Aspartate | 53% |

| Cerebral Cortex | Aspartate | 33% |

Experimental Protocols

Induction of Thiamine Deficiency in an Animal Model

This protocol describes a common method for inducing thiamine deficiency in rats or mice using pyrithiamine.

Materials:

-

This compound

-

Thiamine-deficient rodent chow

-

Sterile saline solution

-

Experimental animals (rats or mice)

Procedure:

-

Acclimate the animals to the housing conditions for at least one week.

-

Provide the animals with ad libitum access to a thiamine-deficient diet.

-

Prepare a sterile solution of this compound in saline at a concentration of 0.25 mg/mL.

-

Administer daily intraperitoneal (i.p.) injections of the pyrithiamine solution at a dosage of 1 mL/kg of body weight.

-

Continue the thiamine-deficient diet and daily injections for a period of 10-14 days, or until the desired level of thiamine deficiency is achieved, as evidenced by behavioral or neurological signs.

-

Monitor the animals daily for signs of thiamine deficiency, such as ataxia, seizures, and weight loss.

Assessment of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

This protocol outlines the determination of the MIC of pyrithiamine against a bacterial strain (e.g., Staphylococcus aureus) using the broth microdilution method.

Materials:

-

This compound

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plate

-

Sterile water or appropriate solvent for pyrithiamine

Procedure:

-

Prepare a stock solution of this compound in a suitable sterile solvent.

-

Perform serial two-fold dilutions of the pyrithiamine stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well containing the pyrithiamine dilutions with the bacterial suspension. Include a positive control well (bacteria in MHB without pyrithiamine) and a negative control well (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of pyrithiamine that completely inhibits visible bacterial growth.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the cytotoxic effects of pyrithiamine on a mammalian cell line.

Materials:

-

This compound

-

Mammalian cell line (e.g., HeLa, SH-SY5Y)

-

Complete cell culture medium

-

96-well cell culture plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of pyrithiamine. Include untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Conclusion

This compound is an invaluable tool for researchers studying thiamine metabolism and its role in health and disease. Its well-characterized synthesis and potent, specific mechanism of action make it a reliable agent for inducing thiamine deficiency in a controlled manner. This guide provides the essential information and protocols to facilitate the effective use of pyrithiamine in a research setting. As our understanding of the intricate roles of thiamine continues to grow, the application of tools like pyrithiamine will remain crucial in advancing our knowledge.

References

Pyrithiamine Hydrobromide: A Technical Guide to its Role in Thiamine Metabolism Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrithiamine hydrobromide stands as a potent and specific antagonist of thiamine (Vitamin B1), playing a crucial role in experimental models of thiamine deficiency and serving as a valuable tool for neuroscience and cancer research. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning pyrithiamine's inhibition of thiamine metabolism. It details the compound's interaction with key enzymes, summarizes quantitative inhibitory data, and provides comprehensive experimental protocols for studying its effects. Visualizations of the relevant biochemical pathways and experimental workflows are included to facilitate a deeper understanding of its biological impact.

Introduction

Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential cofactor for fundamental enzymatic reactions in carbohydrate and amino acid metabolism.[1][2] Its deficiency leads to severe neurological and cardiovascular disorders, such as Wernicke-Korsakoff syndrome and beriberi.[3] this compound, a synthetic pyridine analog of thiamine, effectively induces a state of thiamine deficiency by disrupting multiple stages of its metabolic pathway.[4][5] This property has established pyrithiamine as an invaluable molecular probe for investigating the pathophysiology of thiamine deficiency-related diseases and for exploring therapeutic strategies targeting thiamine-dependent pathways.[4][6]

Chemical and Physical Properties:

| Property | Value |

| IUPAC Name | 2-[1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium-3-yl]ethanol;bromide;hydrobromide[7] |

| Molecular Formula | C₁₄H₂₀Br₂N₄O[7] |

| Molecular Weight | 420.14 g/mol [7][8] |

| CAS Number | 534-64-5[4][5][7] |

| Solubility | Soluble in PBS (pH 7.2) at 5 mg/mL[4] |

| Storage | Store at -20°C[4] |

Mechanism of Action: A Multi-pronged Inhibition

This compound exerts its inhibitory effects on thiamine metabolism through a combination of mechanisms, primarily targeting thiamine transport and its enzymatic conversion to the active coenzyme, thiamine pyrophosphate (TPP).

Inhibition of Thiamine Transport

Pyrithiamine acts as a competitive inhibitor of thiamine transport across cellular membranes. It competes with thiamine for uptake by the high-affinity thiamine transporters, ThTr1 and ThTr2.[9] This competition reduces the intracellular concentration of thiamine, thereby limiting the substrate available for the synthesis of TPP.

Inhibition of Thiamine Pyrophosphokinase (TPK)

A key mechanism of pyrithiamine's action is its role as a substrate and subsequent inhibitor of thiamine pyrophosphokinase (TPK), the enzyme responsible for phosphorylating thiamine to TPP.[3][6][10] Pyrithiamine is itself pyrophosphorylated by TPK to form pyrithiamine pyrophosphate (PTPP).[3][10] This process has two significant consequences:

-

ATP Depletion: The phosphorylation of pyrithiamine consumes ATP, contributing to a reduction in the cellular energy pool.

-

Formation of an Inhibitory Analog: The resulting PTPP is a potent inhibitor of TPP-dependent enzymes.[9]

Kinetic studies have demonstrated that pyrithiamine is a potent inhibitor of TPK.[9]

Effects on Thiamine-Dependent Enzymes

The depletion of intracellular TPP and the formation of PTPP lead to the inhibition of several critical TPP-dependent enzymes, disrupting major metabolic pathways:

-

Pyruvate Dehydrogenase Complex (PDH): Essential for converting pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.[11]

-

α-Ketoglutarate Dehydrogenase (α-KGDH): A key regulatory enzyme in the citric acid cycle.[12]

-

Transketolase: A crucial enzyme in the pentose phosphate pathway, vital for the synthesis of nucleotides and NADPH.[9]

The inhibition of these enzymes leads to impaired glucose oxidation, reduced ATP production, and the accumulation of metabolic intermediates like lactate and pyruvate, ultimately contributing to cellular dysfunction and death, particularly in highly metabolic tissues like the brain.[12][13]

Quantitative Data on Pyrithiamine Inhibition

The inhibitory potency of pyrithiamine and its phosphorylated form has been quantified against various enzymes and transport systems. The following tables summarize key quantitative data from published literature.

| Target | Inhibitor | Inhibition Constant (Ki) | IC50 | Organism/System | Reference |

| Thiamine Pyrophosphokinase | Pyrithiamine | 2-3 µM | [9] | ||

| Pyruvate Decarboxylase (Yeast) | Pyrithiamine Diphosphate | 78 µM | Yeast | [9] | |

| Transketolase (Yeast) | Pyrithiamine Diphosphate | 110 µM | Yeast | [9] | |

| PC-12 Cell Viability | Pyrithiamine | ~100 µM (at 72h) | Rat Pheochromocytoma | [1][14] |

Note: IC50 values are highly dependent on experimental conditions, including substrate concentration. The relationship between Ki and IC50 can be complex and is influenced by the mechanism of inhibition.[15][16][17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound.

In Vitro Thiamine Pyrophosphokinase (TPK) Inhibition Assay

Objective: To determine the inhibitory effect of pyrithiamine on the activity of TPK.

Principle: TPK catalyzes the transfer of a pyrophosphate group from ATP to thiamine, producing TPP and AMP. The rate of TPP formation can be measured using a coupled enzyme assay where TPP acts as a cofactor for a TPP-dependent enzyme, and the activity of this second enzyme is monitored spectrophotometrically.[3]

Materials:

-

Purified or recombinant TPK

-

Thiamine

-

This compound

-

ATP

-

Magnesium Chloride (MgCl₂)

-

Coupling enzyme (e.g., pyruvate dehydrogenase)

-

Substrates for the coupling enzyme (e.g., pyruvate, NAD+)

-

Reaction buffer (e.g., Tris-HCl, pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing reaction buffer, MgCl₂, ATP, and the coupling enzyme with its substrates.

-

Add varying concentrations of the inhibitor (this compound) to the reaction mixture.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding TPK and thiamine.

-

Monitor the change in absorbance at the appropriate wavelength (e.g., 340 nm for NADH formation by pyruvate dehydrogenase) over time.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value.

-

To determine the Ki, perform the assay at different thiamine concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

Cell Viability Assay in Response to Pyrithiamine Treatment

Objective: To assess the cytotoxic effects of pyrithiamine on a neuronal cell line.

Principle: Cell viability can be determined using various methods, such as the WST-1 assay, which measures the metabolic activity of viable cells.[1]

Materials:

-

Neuronal cell line (e.g., PC-12)[1]

-

Cell culture medium (e.g., DMEM with serum)

-

This compound stock solution

-

WST-1 reagent

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed the neuronal cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of pyrithiamine. Include a vehicle control (medium without pyrithiamine).

-

Incubate the cells for various time points (e.g., 48, 72, 96 hours).[1]

-

At each time point, add WST-1 reagent to each well and incubate for a specified period (e.g., 1-4 hours).

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the pyrithiamine concentration to determine the IC50 value.

Measurement of Thiamine-Dependent Enzyme Activity in Cell Lysates

Objective: To measure the activity of enzymes like transketolase or α-KGDH in cells treated with pyrithiamine.

Principle: The activity of these enzymes can be measured spectrophotometrically by monitoring the consumption of a substrate or the formation of a product. For example, transketolase activity can be measured by a coupled reaction that leads to the oxidation of NADH.[18][19]

Materials:

-

Cells treated with or without pyrithiamine

-

Lysis buffer

-

Protein quantification assay kit (e.g., BCA)

-

Reaction buffer specific for the enzyme of interest

-

Substrates and cofactors for the enzyme assay

-

Spectrophotometer

Procedure:

-

Treat cells with pyrithiamine as described in the cell viability assay.

-

Harvest the cells and prepare cell lysates using a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

Prepare the reaction mixture for the specific enzyme assay in a cuvette or 96-well plate.

-

Add a standardized amount of cell lysate to initiate the reaction.

-

Monitor the change in absorbance over time.

-

Calculate the enzyme activity, typically normalized to the protein concentration.

-

Compare the enzyme activity in pyrithiamine-treated cells to that in control cells.

Visualizations

Signaling Pathway of Thiamine Metabolism and Pyrithiamine Inhibition

Caption: Inhibition of thiamine metabolism by pyrithiamine.

Experimental Workflow for TPK Inhibition Assay

References

- 1. Thiamine deficiency caused by thiamine antagonists triggers upregulation of apoptosis inducing factor gene expression and leads to caspase 3-mediated apoptosis in neuronally differentiated rat PC-12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Pyrithiamine as a substrate for thiamine pyrophosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pyrithiamine bromide hydrobromide | C14H20Br2N4O | CID 10802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrithiamine as a Substrate for Thiamine Pyrophosphokinase* | Semantic Scholar [semanticscholar.org]

- 11. Impairment of Thiamine Transport at the GUT-BBB-AXIS Contributes to Wernicke’s Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of pyrithiamine treatment and subsequent thiamine rehabilitation on regional cerebral amino acids and thiamine-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effects of a thiamine antagonist, pyrithiamine, on levels of selected metabolic intermediates and on activities of thiamine-dependent enzymes in brain and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments | Semantic Scholar [semanticscholar.org]

- 16. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 17. The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 19. thiamine.dnr.cornell.edu [thiamine.dnr.cornell.edu]

Neurological symptoms induced by Pyrithiamine hydrobromide administration.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrithiamine hydrobromide, a potent thiamine antagonist, is a critical tool in neuroscience research for inducing a state of thiamine deficiency (TD), thereby creating robust animal models of neurological disorders such as Wernicke-Korsakoff syndrome. This technical guide provides an in-depth overview of the neurological symptoms, underlying molecular mechanisms, and experimental protocols associated with this compound administration. By inhibiting thiamine pyrophosphokinase, pyrithiamine disrupts crucial metabolic pathways reliant on the active form of thiamine, thiamine pyrophosphate (TPP), leading to a cascade of neurotoxic events. These include excitotoxicity, oxidative stress, neuroinflammation, and ultimately, neuronal cell death. This guide synthesizes quantitative data on neurochemical and enzymatic alterations, details established experimental methodologies, and visualizes the complex signaling pathways implicated in pyrithiamine-induced neurotoxicity.

Introduction

Thiamine (Vitamin B1) is an essential cofactor for several key enzymes involved in carbohydrate and energy metabolism, neurotransmitter synthesis, and the pentose phosphate pathway. Its deficiency leads to severe neurological consequences, as exemplified by Wernicke-Korsakoff syndrome, a condition often associated with chronic alcoholism.[1] this compound serves as an invaluable experimental tool by competitively inhibiting thiamine pyrophosphokinase, the enzyme responsible for converting thiamine to its biologically active form, TPP.[2] This inhibition rapidly induces a state of TD in animal models, allowing for the controlled study of the pathophysiology of thiamine deficiency-related encephalopathies. Understanding the precise neurological symptoms and the intricate molecular pathways triggered by pyrithiamine is paramount for developing effective therapeutic strategies for these debilitating conditions.

Neurological Symptoms

The administration of this compound in conjunction with a thiamine-deficient diet in animal models, typically rodents, leads to a predictable and progressive onset of neurological symptoms. These clinical signs are indicative of the developing encephalopathy and often mirror those observed in human Wernicke's encephalopathy.

Commonly observed neurological symptoms include:

-

Ataxia: Characterized by a lack of voluntary coordination of muscle movements.

-

Loss of Righting Reflex: The inability of the animal to right itself when placed on its back, indicating severe motor and sensory impairment.[2]

-

Convulsions and Seizures: Spontaneous, uncontrolled electrical disturbances in the brain.[3]

-

Opisthotonus: A state of severe hyperextension and spasticity in which an individual's head, neck, and spinal column enter into a complete "bridging" or "arching" position.[2]

-

Progressive Weight Loss: A general decline in health and body mass.[2]

-

Memory Impairment: Deficits in learning and memory, particularly spatial memory.[1]

The onset and severity of these symptoms can be modulated by the dosage of pyrithiamine, the duration of the thiamine-deficient diet, and the age of the animal.

Quantitative Data on Neurochemical and Enzymatic Alterations

Pyrithiamine-induced thiamine deficiency leads to significant and region-specific alterations in brain neurochemistry and the activity of key enzymes. These changes are central to the pathophysiology of the resulting encephalopathy.

Table 1: Changes in Neurotransmitter Levels in Rat Brain Following Pyrithiamine-Induced Thiamine Deficiency

| Brain Region | Neurotransmitter | Change | Reference |

| Thalamus | Glutamate | Moderate Reduction | [4] |

| Pons | Glutamate | Moderate Reduction | [4] |

| Pons | Aspartate | Severe Reduction (89%) | [4] |

| Thalamus | Aspartate | Severe Reduction (83%) | [4] |

| Cerebellum | Aspartate | Severe Reduction (53%) | [4] |

| Cerebral Cortex | Aspartate | Reduction (33%) | [4] |

| Brain | Alanine | Increased | [4] |

| Hippocampus | Glutamate (Ca2+-dependent release) | Significantly Decreased | [5] |

| Cerebellum | Serotonin (uptake) | Significant Decrease | [6] |

| Multiple Regions | Serotonin (fibers) | Extensive Decreases | [7] |

| Medial Thalamus | Histamine | Increased (180%-380%) | [8] |

| Brain | Choline | Reduction | [9] |

Table 2: Changes in Enzyme Activity in Rat Brain Following Pyrithiamine-Induced Thiamine Deficiency

| Brain Region | Enzyme | Change | Reference |

| Brain | Alpha-ketoglutarate dehydrogenase (α-KGDH) | Decreased | [4] |

| Brain | Pyruvate dehydrogenase complex (PDH) | Unchanged | [4] |

| Thalamus | Glutamate Decarboxylase (GAD) | Significantly Reduced | |

| Cerebellum | Glutamate Decarboxylase (GAD) | Significantly Reduced | |

| Midbrain | Glutamate Decarboxylase (GAD) | Significantly Reduced | |

| Pons/Medulla | Glutamate Decarboxylase (GAD) | Significantly Reduced | |

| Thalamus | GABA-Transaminase (GABA-T) | Reduced | |

| Inferior Colliculus | GABA-Transaminase (GABA-T) | Reduced | |

| Pons | GABA-Transaminase (GABA-T) | Reduced | |

| Medulla | GABA-Transaminase (GABA-T) | Reduced | |

| Brain | Choline Acetyltransferase (ChAT) | Not Significantly Altered |

Experimental Protocols

The following protocols are synthesized from multiple studies to provide a comprehensive guide for inducing thiamine deficiency using this compound in rodents. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Pyrithiamine-Induced Thiamine Deficiency (PTD) Model in Rats

This protocol is designed to induce a state of acute thiamine deficiency leading to the manifestation of neurological symptoms.

Materials:

-

Thiamine-deficient rodent chow

-

Standard rodent chow

-

This compound

-

Sterile saline (0.9% NaCl)

-

Thiamine hydrochloride solution (for rescue)

-

Syringes and needles for intraperitoneal (i.p.) injections

-

Animal scale

Procedure:

-

Acclimation: Acclimate adult male rats (e.g., Sprague-Dawley or Wistar) to the housing facility for at least one week with ad libitum access to standard chow and water.

-

Induction of Thiamine Deficiency:

-

Switch the diet of the experimental group to thiamine-deficient chow.

-

Administer daily intraperitoneal (i.p.) injections of this compound. A common dosage is 0.25 mg/kg body weight, dissolved in sterile saline.[2]

-

The control group should be pair-fed with standard chow and receive daily i.p. injections of sterile saline.

-

-

Monitoring:

-

Monitor the animals daily for the onset of neurological symptoms as described in Section 2.

-

Record body weight daily.

-

The first neurological signs typically appear between days 10 and 14 of treatment.[2]

-

-

Symptomatic Stage and Rescue (if applicable):

-

Once clear and consistent neurological symptoms are observed (e.g., ataxia, loss of righting reflex), the animal has reached the acute stage of encephalopathy.

-

For survival studies or to model recovery, administer a rescue dose of thiamine hydrochloride (e.g., 100 mg/kg, i.p.) and switch the diet back to standard chow.[2] Multiple thiamine injections may be necessary.

-

-

Tissue Collection:

-

For neurochemical or histological analysis, animals can be euthanized at specific time points (e.g., pre-symptomatic, symptomatic).

-

Perfusion and brain extraction should be performed according to standard laboratory protocols for the specific analyses planned.

-

In Vitro Model using PC-12 Cells

This protocol describes the induction of thiamine deficiency in a neuronal cell line to study cellular and molecular mechanisms.

Materials:

-

Rat pheochromocytoma (PC-12) cells

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and horse serum

-

Nerve Growth Factor (NGF) for neuronal differentiation

-

This compound

-

Thiamine hydrochloride

-

Reagents for assessing cell viability and apoptosis (e.g., Annexin V, Propidium Iodide)

Procedure:

-

Cell Culture and Differentiation:

-

Culture PC-12 cells in standard medium.

-

To induce a neuronal phenotype, differentiate the cells by treating with NGF for a specified period (e.g., 5-7 days).

-

-

Induction of Thiamine Deficiency:

-

Incubate the differentiated PC-12 cells in a medium containing this compound. The concentration and duration of treatment should be optimized based on the desired level of thiamine deficiency and cell death.

-

A control group should be cultured in a medium containing a physiological concentration of thiamine.

-

-

Analysis:

-

Assess cell viability using methods such as MTT assay or trypan blue exclusion.

-

Analyze for markers of apoptosis, such as Annexin V binding, caspase-3 activation, and DNA fragmentation.

-

Signaling Pathways in Pyrithiamine-Induced Neurotoxicity

The neurotoxic effects of pyrithiamine-induced thiamine deficiency are mediated by a complex interplay of signaling pathways, primarily involving excitotoxicity, oxidative stress, inflammation, and apoptosis.

Experimental Workflow for PTD Model

Caption: Workflow of the pyrithiamine-induced thiamine deficiency (PTD) model in rodents.

Pyrithiamine-Induced Apoptotic Pathway

Pyrithiamine-induced thiamine deficiency triggers neuronal apoptosis through the intrinsic, mitochondria-dependent pathway. This involves the upregulation of pro-apoptotic factors and the activation of executioner caspases.

Caption: Simplified signaling pathway of pyrithiamine-induced neuronal apoptosis.

Neuroinflammatory Cascade in Pyrithiamine-Induced Thiamine Deficiency

Thiamine deficiency is associated with a robust neuroinflammatory response, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines. This inflammatory milieu contributes significantly to neuronal damage.

Caption: Key events in the neuroinflammatory cascade triggered by pyrithiamine.

Conclusion

This compound is an indispensable tool for modeling the neurological consequences of thiamine deficiency. The administration of this compound provides a reliable and reproducible method for studying the pathogenesis of conditions like Wernicke-Korsakoff syndrome. The resulting neurological symptoms are underpinned by a complex network of molecular events, including metabolic disruption, excitotoxicity, neuroinflammation, and apoptosis. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further elucidate the mechanisms of thiamine deficiency-induced neurodegeneration and to identify novel therapeutic targets. A thorough understanding of these processes is crucial for the development of effective interventions to mitigate the devastating neurological effects of thiamine deficiency.

References

- 1. Thiamine Deficiency Induced Neurochemical, Neuroanatomical, and Neuropsychological Alterations: A Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocatechuic Acid Prevents Some of the Memory-Related Behavioural and Neurotransmitter Changes in a Pyrithiamine-Induced Thiamine Deficiency Model of Wernicke–Korsakoff Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of the Pyrithiamine-Induced Thiamine Deficient Animal Model of Korsakoff’s Syndrome for Exploratory Research Activities in Undergraduate Physiological Psychology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of pyrithiamine treatment and subsequent thiamine rehabilitation on regional cerebral amino acids and thiamine-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrithiamine-induced thiamine deficiency results in decreased Ca(2+)-dependent release of glutamate from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiamine deficiency: selective impairment of the cerebellar serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Changes in serotonergic neurons in the brain of pyrithiamine-induced acute thiamine-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histamine-mediated neuronal death in a rat model of Wernicke's encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo and in vitro proton NMR spectroscopic studies of thiamine-deficient rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrithiamine Hydrobromide: A Technical Guide to Inducing Thiamine Deficiency

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanisms by which pyrithiamine hydrobromide, a potent thiamine antagonist, induces a state of thiamine deficiency. The following sections detail its mode of action, provide quantitative data on its effects, outline experimental protocols for its use, and visualize the key pathways and processes involved.

Core Mechanism of Action

This compound induces thiamine deficiency through a multi-faceted approach targeting thiamine transport, activation, and utilization. As a structural analog of thiamine, it competitively inhibits key proteins involved in thiamine homeostasis.

The primary mechanisms are:

-

Inhibition of Thiamine Transport : Pyrithiamine competitively blocks the transport of thiamine into cells via thiamine transporters, such as THTR1 and THTR2.[1][2][3] This reduces the intracellular pool of thiamine available for metabolic processes.

-

Inhibition of Thiamine Pyrophosphokinase (TPK) : Pyrithiamine acts as a potent inhibitor of thiamine pyrophosphokinase (TPK1), the enzyme responsible for phosphorylating thiamine to its biologically active form, thiamine pyrophosphate (TPP).[2][4][5][6]

-

Formation of a "False" Coenzyme : Pyrithiamine itself is a substrate for TPK, leading to the formation of pyrithiamine pyrophosphate (PTPP).[4][7] PTPP can then compete with TPP for binding to TPP-dependent enzymes, further disrupting their function.[2]

The resulting depletion of functional TPP impairs the activity of several critical enzymes involved in carbohydrate and energy metabolism, leading to the physiological and neurological symptoms characteristic of thiamine deficiency.[1][8]

Quantitative Data Summary

The administration of pyrithiamine leads to measurable changes in enzyme activity and metabolite concentrations. The following tables summarize key quantitative findings from preclinical studies.

Table 1: Effect of Pyrithiamine on Thiamine-Dependent Enzyme Activity

| Enzyme | Brain Region | Species | % Reduction in Activity | Reference |

| α-Ketoglutarate Dehydrogenase (α-KGDH) | Thalamus | Rat | Significant decrease | [8] |

| α-Ketoglutarate Dehydrogenase (α-KGDH) | Pons | Rat | Significant decrease | [8] |

| Pyruvate Dehydrogenase Complex (PDH) | Brain | Rat | Unchanged | [8] |

| Transketolase (TKT) | Cultured Human Lymphoblasts | Human | Rate of decrease similar to α-KGDH | [1] |

Table 2: Effect of Pyrithiamine on Brain Amino Acid Concentrations

| Amino Acid | Brain Region | Species | % Change | Reference |

| Aspartate | Pons | Rat | -89% | [8] |

| Aspartate | Thalamus | Rat | -83% | [8] |

| Aspartate | Cerebellum | Rat | -53% | [8] |

| Aspartate | Cerebral Cortex | Rat | -33% | [8] |

| Glutamate | Thalamus | Rat | Moderate reduction | [8] |

| Glutamate | Pons | Rat | Moderate reduction | [8] |

| Alanine | Multiple | Rat | Increased | [8] |

Table 3: Kinetic Data for Thiamine Pyrophosphokinase (TPK)

| Substrate/Inhibitor | Parameter | Value | Species | Reference |

| Pyrithiamine | Rate of AMP production | ~60 nmol/mg TPK/min | Mouse | [7] |

| Thiamine | Rate of AMP production | ~75 nmol/mg TPK/min | Mouse | [7] |

| Pyrithiamine | Inhibition Constant (Ki) | 2-3 µM | - | [2] |

Experimental Protocols

Inducing thiamine deficiency with pyrithiamine typically involves a combination of a thiamine-deficient diet and parenteral administration of the antagonist. This approach accelerates the onset and severity of the deficiency state.

Representative Protocol for Inducing Thiamine Deficiency in Rodents

This protocol is a composite based on methodologies described in the literature.[9][10]

1. Animal Model:

-

Species: Male Wistar rats or Swiss mice.

-

Age/Weight: Young adult (e.g., rats 2-3 months old).[11]

2. Housing and Diet:

-

Housing: Standard laboratory conditions (e.g., 12:12 light-dark cycle, 22±2°C).

-

Diet:

-

Acclimation (1 week): Standard laboratory chow and water ad libitum.

-

Induction Phase: Thiamine-deficient diet (e.g., Harlan Teklad TD.85027) and water ad libitum. Control animals should be pair-fed to match the food intake of the pyrithiamine-treated group.

-

3. Pyrithiamine Administration:

-

Compound: this compound (Sigma-Aldrich or equivalent).

-

Preparation: Dissolve in sterile saline (0.9% NaCl) to a final concentration of 0.25 mg/ml.

-

Dosage and Route: Administer daily via intraperitoneal (IP) injection at a dose of 1 ml/kg of body weight (equivalent to 0.25 mg/kg).[9]

-

Duration: Typically 10-14 days, or until the onset of neurological symptoms.[9][10]

4. Monitoring:

-

Daily: Monitor body weight, food intake, and general health.

-

From Day 8 onwards: Monitor closely for neurological signs of thiamine deficiency, which may include ataxia, loss of righting reflex, and seizure activity.[9][10]

5. Endpoint and Tissue Collection:

-

Animals are typically sacrificed upon reaching a predetermined symptomatic endpoint.

-

Brain and other tissues are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C for subsequent biochemical or histological analysis.

Affected Signaling and Metabolic Pathways

The depletion of TPP by pyrithiamine primarily disrupts cellular energy metabolism by inhibiting key enzymes in the Krebs cycle and the pentose phosphate pathway.

-